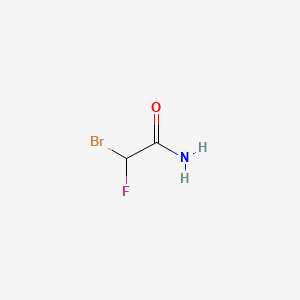

Bromofluoroacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-fluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrFNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXYSIXJDWGJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382005 | |

| Record name | Bromofluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-91-1 | |

| Record name | Bromofluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2-fluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-2-Fluoroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-2-fluoroacetamide, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, one-step synthesis protocol in the current literature, this document outlines a feasible two-step synthetic pathway. This guide includes detailed experimental protocols, quantitative data, and visualizations of the reaction workflow and mechanism to aid researchers in the successful synthesis of the target compound.

Introduction

2-Bromo-2-fluoroacetamide is a halogenated amide of significant interest in the pharmaceutical industry. The presence of both bromine and fluorine atoms on the alpha-carbon imparts unique chemical properties, making it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. Its structural motifs are found in various biologically active compounds, and it can serve as a precursor for the introduction of a fluorinated, electrophilic center in drug candidates. This guide details a proposed synthetic route commencing with the synthesis of 2-fluoroacetamide, followed by its alpha-bromination.

Proposed Synthetic Pathway

The synthesis of 2-bromo-2-fluoroacetamide can be achieved through a two-step process. The first step involves the synthesis of the precursor, 2-fluoroacetamide. Subsequently, 2-fluoroacetamide undergoes alpha-bromination to yield the final product.

Caption: Proposed two-step synthesis of 2-bromo-2-fluoroacetamide.

Experimental Protocols

Step 1: Synthesis of 2-Fluoroacetamide

This procedure is based on the method described in US Patent 2,416,607 for the preparation of fluoroacetamide from ammonium sulfato-acetamide and potassium fluoride.[1] An alternative route involves the reaction of alpha-chloroacetamide with potassium fluoride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ammonium sulfato-acetamide | 156.15 | 180 g | 1.15 |

| Potassium fluoride (anhydrous) | 58.10 | 116 g | 2.00 |

Equipment:

-

500 mL three-necked round-bottom flask

-

Distillation apparatus with a condenser

-

Heating mantle

-

Vacuum pump

-

Ball mill (optional, for mixing solids)

-

Standard laboratory glassware

Procedure:

-

Preparation: Thoroughly mix ammonium sulfato-acetamide and anhydrous potassium fluoride. A ball mill can be used for approximately 3 hours to ensure a homogeneous mixture.

-

Reaction Setup: Transfer the mixture to a distillation flask connected to a condenser and a receiving flask. The system should be connected to a vacuum source.

-

Reaction: Heat the mixture under reduced pressure (approximately 20 mmHg). Distillation is expected to commence when the temperature of the mixture reaches 140 °C.

-

Distillation: Continue heating and collect the distillate. The temperature can be gradually raised to approximately 200 °C towards the end of the reaction to ensure complete distillation of the product.

-

Purification: The collected crude 2-fluoroacetamide can be purified by recrystallization from a suitable solvent such as a mixture of ethanol and diethyl ether.

Expected Yield:

The reported yield for a similar procedure is approximately 29 parts of fluoroacetamide from 180 parts of ammonium sulfato-acetamide, which corresponds to roughly a 20% yield. Optimization of reaction conditions may lead to improved yields.

Step 2: Alpha-Bromination of 2-Fluoroacetamide

This is a proposed protocol based on general methods for the alpha-bromination of amides and other carbonyl compounds. The reaction proceeds via an enol or enolate intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-Fluoroacetamide | 77.06 | 10.0 g | 0.130 |

| Bromine (Br₂) | 159.81 | 20.7 g (6.6 mL) | 0.130 |

| Acetic Acid (glacial) | 60.05 | 50 mL | - |

| Red Phosphorus (catalyst) | 30.97 | 0.1 g | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-fluoroacetamide (10.0 g, 0.130 mol) in glacial acetic acid (50 mL). Add a catalytic amount of red phosphorus (0.1 g).

-

Addition of Bromine: Cool the flask in an ice bath. Slowly add bromine (20.7 g, 0.130 mol) from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours, or until the red-brown color of bromine disappears.

-

Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate of crude 2-bromo-2-fluoroacetamide should form.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

Quantitative Data Summary:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluoroacetamide | C₂H₄FNO | 77.06 | 107-109 | - |

| 2-Bromo-2-fluoroacetamide | C₂H₃BrFNO | 155.96 | (Not available) | (Not available) |

Reaction Mechanism

The alpha-bromination of 2-fluoroacetamide under acidic conditions is believed to proceed through the formation of an enol intermediate.

Caption: Proposed mechanism for the acid-catalyzed α-bromination of 2-fluoroacetamide.

Applications in Drug Development

2-Bromo-2-fluoroacetamide is a valuable building block for the synthesis of various pharmaceutical compounds. The bromoacetamide moiety is a known reactive group that can form covalent bonds with nucleophilic residues in proteins, such as cysteine. This makes it a useful scaffold for developing targeted covalent inhibitors. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule. For instance, fluorinated analogs of 2-Bromo-N-(4-sulfamoylphenyl)acetamide are utilized in ¹⁹F NMR studies for drug discovery as covalent probes for proteins.[2]

Safety Considerations

-

2-Fluoroacetamide: This compound is highly toxic and can be fatal if swallowed or in contact with skin. It is a metabolic poison that disrupts the citric acid cycle.[3] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Bromine: Bromine is a corrosive and toxic substance. It can cause severe burns upon contact with skin and is harmful if inhaled. Handle with extreme care in a fume hood.

-

Acetic Acid (glacial): Glacial acetic acid is corrosive and can cause severe skin and eye burns.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Disclaimer: This document provides a proposed synthetic route and should be used for informational purposes only. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, with all necessary safety precautions in place. The authors do not assume any liability for any damages or injuries resulting from the use of this information.

References

- 1. Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

Bromofluoroacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of bromofluoroacetamide. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry who are interested in the utility of halogenated acetamides as building blocks in organic synthesis. All quantitative data is presented in clear, tabular formats for ease of comparison. A detailed experimental protocol for a common synthetic route is provided, along with a workflow diagram generated using Graphviz.

Chemical Properties

This compound (2-bromo-2-fluoroacetamide) is a halogenated derivative of acetamide. The presence of both bromine and fluorine atoms on the alpha-carbon significantly influences its chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Physical and Chemical Data

The known physical and chemical properties of 2-bromo-2-fluoroacetamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 430-91-1 | [1] |

| Molecular Formula | C₂H₃BrFNO | [1] |

| Molecular Weight | 155.954 g/mol | [1] |

| Melting Point | 44 °C | [1] |

| Boiling Point | 254.2 °C at 760 mmHg | [1] |

| Density | 1.916 g/cm³ | [1] |

| Flash Point | 107.5 °C | [1] |

| LogP | 0.86250 | [1] |

| Vapour Pressure | 0.0175 mmHg at 25°C | [1] |

| Refractive Index | 1.47 | [1] |

Synthesis of this compound

A common method for the synthesis of 2-bromo-2-fluoroacetamide involves the ammonolysis of an appropriate ester precursor, such as ethyl bromofluoroacetate.

Synthetic Workflow

The overall workflow for the synthesis of 2-bromo-2-fluoroacetamide from ethyl bromofluoroacetate is depicted below.

Caption: Workflow for the synthesis of 2-bromo-2-fluoroacetamide.

Experimental Protocol

The following is a general experimental protocol for the synthesis of 2-bromo-2-fluoroacetamide based on the ammonolysis of ethyl bromofluoroacetate, as suggested by the synthetic route information. A detailed, validated experimental protocol from the primary literature or patents was not available at the time of this writing.

Materials:

-

Ethyl bromofluoroacetate

-

Aqueous ammonia (concentrated)

-

Suitable organic solvent (e.g., ethanol, tetrahydrofuran)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separation funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl bromofluoroacetate in a suitable organic solvent.

-

Addition of Ammonia: Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia to the stirred solution. The reaction is typically exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separation funnel. If a biphasic mixture is present, separate the organic layer. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2-bromo-2-fluoroacetamide can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Reactivity and Potential Applications

The reactivity of 2-bromo-2-fluoroacetamide is dominated by the presence of the two halogen atoms on the alpha-carbon. The carbon-bromine bond is susceptible to nucleophilic attack, making it a useful alkylating agent. The fluorine atom, due to the strength of the carbon-fluorine bond, is generally less reactive under nucleophilic conditions but influences the overall electronic properties of the molecule.

This compound can serve as a precursor for the synthesis of various fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

Spectroscopic Data

Safety Information

While a specific safety data sheet (SDS) for 2-bromo-2-fluoroacetamide was not found, related compounds such as fluoroacetamide are known to be highly toxic.[1] It is crucial to handle this compound with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety evaluation or professional chemical advice. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

An In-depth Technical Guide to 2-bromo-2-fluoroacetamide (CAS 430-91-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-2-fluoroacetamide, a halogenated amide with significant potential in covalent drug discovery and chemical biology. This document details its chemical and physical properties, synthesis, reactivity, and putative biological applications, with a focus on its role as a potential covalent inhibitor of cysteine proteases.

Chemical and Physical Properties

2-bromo-2-fluoroacetamide is a white crystalline solid at room temperature. Its bifunctional nature, possessing both a bromine and a fluorine atom on the alpha-carbon, imparts unique reactivity. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 430-91-1 | [1] |

| Molecular Formula | C₂H₃BrFNO | [1] |

| Molecular Weight | 155.95 g/mol | [1] |

| Melting Point | 44 °C | [1] |

| Boiling Point | 254.2 °C at 760 mmHg | [1] |

| Density | 1.916 g/cm³ | [1] |

| Flash Point | 107.5 °C | [1] |

| Appearance | White Crystalline Solid (inferred) | |

| Solubility | Soluble in water, ethanol, and acetone (inferred from fluoroacetamide) | [2] |

Synthesis and Spectroscopic Data

The primary synthetic route to 2-bromo-2-fluoroacetamide involves the amidation of ethyl bromofluoroacetate with aqueous ammonia.

Experimental Protocol: Synthesis of 2-bromo-2-fluoroacetamide

The following is a representative protocol based on general amidation procedures for similar esters.

Materials:

-

Ethyl bromofluoroacetate

-

Aqueous ammonia (28-30%)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl bromofluoroacetate (1 equivalent) in diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an excess of cold aqueous ammonia (3-5 equivalents) to the stirred solution.

-

Allow the reaction mixture to stir vigorously at 0-5 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-bromo-2-fluoroacetamide.

Caption: Synthetic workflow for 2-bromo-2-fluoroacetamide.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ |

| ~6.0 - 6.5 | Doublet of Doublets | 1H | -CH(Br)F |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 - 170 | C=O (Amide) |

| ~70 - 80 | -CH(Br)F (doublet due to C-F coupling) |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3200 | N-H Stretch |

| ~1680 - 1640 | C=O Stretch (Amide I) |

| ~1640 - 1590 | N-H Bend (Amide II) |

| ~1100 - 1000 | C-F Stretch |

| ~700 - 600 | C-Br Stretch |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 155/157 | [M]⁺ (Isotopic pattern for Br) |

| 76 | [M - Br]⁺ |

| 44 | [CONH₂]⁺ |

Reactivity and Applications in Drug Development

The reactivity of 2-bromo-2-fluoroacetamide is dominated by the electrophilic nature of the alpha-carbon, which is activated by two electron-withdrawing halogens. This makes it a prime candidate for use as a covalent modifier of biological macromolecules.

Covalent Inhibition of Cysteine Proteases

Haloacetamides are a well-established class of irreversible inhibitors that target nucleophilic residues in proteins, most notably the thiol group of cysteine.[3] The reaction proceeds via an Sₙ2 mechanism, where the cysteine thiolate acts as a nucleophile, attacking the alpha-carbon and displacing the bromide ion to form a stable thioether bond.[4] The presence of fluorine is expected to modulate the reactivity of the electrophilic center.

This targeted covalent modification is a powerful strategy in drug discovery for achieving potent and sustained inhibition.[5] Cysteine proteases, which play critical roles in various diseases including viral infections and cancer, are a prominent target class for such inhibitors.[6]

Caption: Mechanism of covalent inhibition of a cysteine protease.

Experimental Protocol: Covalent Labeling of a Protein

This protocol provides a general framework for assessing the covalent modification of a model protein with 2-bromo-2-fluoroacetamide.

Materials:

-

Target protein with an accessible cysteine residue (e.g., Papain)

-

2-bromo-2-fluoroacetamide

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Quenching solution (e.g., Dithiothreitol, DTT)

-

LC-MS system

Procedure:

-

Prepare a stock solution of the target protein in the reaction buffer.

-

Prepare a stock solution of 2-bromo-2-fluoroacetamide in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, mix the protein solution with the 2-bromo-2-fluoroacetamide solution to the desired final concentrations.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

At each time point, quench the reaction by adding an excess of DTT.

-

Analyze the samples by LC-MS to determine the mass of the protein. An increase in mass corresponding to the addition of the fluoroacetyl group (mass of 2-bromo-2-fluoroacetamide minus HBr) confirms covalent modification.

-

Further analysis by peptide mapping (LC-MS/MS of digested protein) can identify the specific cysteine residue that has been modified.

Caption: Experimental workflow for protein covalent labeling.

Biological Activity and Toxicology

Specific toxicological data for 2-bromo-2-fluoroacetamide is not available. The following information is based on the known toxicology of fluoroacetamide and other haloacetamides.

Fluoroacetamide is a highly toxic compound that acts as a metabolic poison.[7] Its mechanism of toxicity involves the "lethal synthesis" of fluorocitrate. In this pathway, fluoroacetate (which is formed from fluoroacetamide) is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle. Inhibition of this enzyme leads to a buildup of citrate and a shutdown of cellular respiration, ultimately causing cell death.[8] It is highly probable that 2-bromo-2-fluoroacetamide exerts its toxicity through a similar mechanism.

Haloacetamides, in general, are known to be cytotoxic and genotoxic.[3][9] Their toxicity is often correlated with their reactivity towards cellular nucleophiles, such as the thiol groups in proteins and glutathione.[3]

Caption: Inferred toxicological mechanism of 2-bromo-2-fluoroacetamide.

Conclusion

2-bromo-2-fluoroacetamide is a fascinating molecule with significant potential as a tool in chemical biology and as a warhead for the development of targeted covalent inhibitors. Its unique combination of halogen substituents makes it an interesting subject for further study, particularly in the context of modulating reactivity and selectivity in covalent drug design. While a detailed experimental characterization is still needed, the information available on related compounds provides a strong foundation for its exploration in drug discovery programs targeting enzymes with reactive cysteine residues. Researchers are advised to handle this compound with extreme caution due to the high toxicity associated with fluoroacetamides.

References

- 1. 2-bromo-2-fluoroacetamide | CAS#:430-91-1 | Chemsrc [chemsrc.com]

- 2. US2416607A - Method of preparing fluoroacetamide - Google Patents [patents.google.com]

- 3. Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cysteine protease inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 6. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 8. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Haloactamides versus halomethanes formation and toxicity in chloraminated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Bromofluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofluoroacetamide is a halogenated organic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. Its structure, combining bromine, fluorine, and an acetamide group, suggests potential for unique reactivity and biological activity. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-bromo-2-fluoroacetamide, outlines standard experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization. Due to the limited availability of experimental data for this specific compound, this guide incorporates computationally predicted values to provide a more complete profile.

Core Physical and Chemical Properties

A summary of the available experimental and predicted physicochemical properties of 2-bromo-2-fluoroacetamide is presented below. It is crucial to distinguish between experimentally verified data and computationally predicted values, which provide useful estimates in the absence of laboratory measurements.

Data Presentation: Physicochemical Properties of 2-Bromo-2-fluoroacetamide

| Property | Experimental Value | Predicted Value | Data Source (Experimental) |

| Molecular Formula | C₂H₃BrFNO | - | General Chemical Knowledge |

| Molecular Weight | 155.95 g/mol | - | [Apollo Scientific] |

| Melting Point | 44 °C | - | [Apollo Scientific] |

| Boiling Point | - | 205.4 ± 23.0 °C (at 760 mmHg) | Prediction |

| Density | - | 1.933 ± 0.06 g/cm³ | Prediction |

| Water Solubility | - | Soluble | Prediction |

| logP (Octanol-Water Partition Coefficient) | - | 0.25 | Prediction |

Spectral Data (Predicted)

In the absence of experimentally recorded spectra for 2-bromo-2-fluoroacetamide, computational methods provide valuable insights into its expected spectral characteristics. These predictions are essential for the identification and characterization of the compound in a laboratory setting.

Data Presentation: Predicted Spectral Data for 2-Bromo-2-fluoroacetamide

| Spectroscopy Type | Predicted Peaks/Signals |

| ¹H NMR | A doublet of doublets (dd) for the methine proton (-CHBrF), with chemical shift influenced by the adjacent bromine, fluorine, and carbonyl groups. The amide protons (-NH₂) would likely appear as two broad singlets. |

| ¹³C NMR | A doublet for the carbon of the -CHBrF group due to carbon-fluorine coupling. A signal for the carbonyl carbon (-C=O). |

| IR Spectroscopy | Strong absorption band for the C=O stretch (amide I band) around 1650-1700 cm⁻¹. N-H stretching bands for the primary amide around 3200-3400 cm⁻¹. C-H, C-F, and C-Br stretching and bending vibrations at lower wavenumbers. |

| Mass Spectrometry | The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of Br, F, and components of the acetamide group. |

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the key physical and spectral properties of a solid organic compound like 2-bromo-2-fluoroacetamide.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. A narrow melting point range is indicative of a high degree of purity.

Boiling Point Determination (for solids that can be distilled)

While 2-bromo-2-fluoroacetamide is a solid at room temperature, its boiling point at a given pressure is a key characteristic.

Methodology: For a solid with a relatively low melting point, the boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, resulting in a stable distillation temperature, is recorded as the boiling point. The pressure at which the measurement is taken must also be recorded.

Density Measurement

The density of a solid can be determined using various techniques.

Methodology: Gas pycnometry is a common and accurate method. It involves measuring the volume of the solid by detecting the pressure change of a known volume of an inert gas (like helium) as it fills the sample chamber. The density is then calculated by dividing the mass of the sample by the measured volume.

Solubility Determination

The "shake-flask" method is a standard technique for determining the solubility of a compound in a specific solvent.

Methodology: An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated (e.g., in a shaker bath) at a constant temperature for an extended period to ensure that equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of an organic compound.

Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. For ¹H NMR, the spectrum is acquired, providing information on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling) of the protons. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and show a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. An infrared beam is passed through the crystal, and the resulting spectrum, showing the absorption of specific frequencies of infrared light by the sample's chemical bonds, is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology: A small amount of the sample is introduced into the mass spectrometer. The molecules are ionized, often by electron impact (EI) or electrospray ionization (ESI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2-bromo-2-fluoroacetamide.

Caption: Logical workflow for the synthesis and characterization of 2-bromo-2-fluoroacetamide.

Relationship between Physical Properties and Molecular Structure

The physical properties of 2-bromo-2-fluoroacetamide are directly influenced by its molecular structure.

Caption: Influence of molecular structure on the physical properties of 2-bromo-2-fluoroacetamide.

Conclusion

This technical guide provides a detailed overview of the physical characteristics of 2-bromo-2-fluoroacetamide, addressing the needs of researchers and professionals in drug development. By combining the limited available experimental data with robust computational predictions, a more complete physicochemical profile has been presented. The inclusion of standardized experimental protocols offers practical guidance for the laboratory characterization of this and similar novel compounds. The provided workflows and diagrams serve to illustrate the logical progression of synthesis and characterization, as well as the fundamental relationships between molecular structure and physical properties. As research on 2-bromo-2-fluoroacetamide and its analogues progresses, it is anticipated that experimental data will become more readily available, further refining our understanding of this potentially valuable chemical entity.

An In-depth Technical Guide to the Molecular Structure of Bromofluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of bromofluoroacetamide (C₂H₃BrFNO), a halogenated amide of interest in medicinal chemistry and drug development. In the absence of extensive empirical data, this document leverages computational chemistry to elucidate the molecule's three-dimensional geometry, key structural parameters, and electronic properties. Detailed methodologies for computational modeling and a plausible synthetic route are presented to facilitate further research and application.

Introduction

This compound is a small organic molecule featuring a stereocenter at the alpha-carbon, substituted with both bromine and fluorine atoms. This unique combination of halogens imparts specific steric and electronic properties that are of significant interest in the design of bioactive compounds. Understanding the precise molecular geometry is crucial for predicting its interaction with biological targets, metabolic stability, and overall potential as a therapeutic agent or a building block in drug synthesis. This guide aims to provide a foundational understanding of its structural characteristics through theoretical calculations.

Molecular Structure and Properties

The IUPAC name for this compound is 2-bromo-2-fluoroacetamide. Its chemical formula is C₂H₃BrFNO.[1] The presence of a chiral center at the C2 carbon results in two enantiomers, (R)-bromofluoroacetamide and (S)-bromofluoroacetamide.

Computational Methodology

To determine the optimized molecular geometry and structural parameters of this compound, Density Functional Theory (DFT) calculations were employed. This computational approach provides a robust framework for predicting molecular structures and properties with high accuracy.

Experimental Protocol: Geometry Optimization

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS was utilized.

-

Initial Structure: An initial 3D structure of this compound was constructed using a molecular builder like Avogadro or ChemDraw.

-

Method: The geometry optimization was performed using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: The 6-311+G(d,p) basis set was selected to provide a good balance between computational cost and accuracy for a molecule of this size, including polarization and diffuse functions to accurately describe the electron distribution around the electronegative halogen, oxygen, and nitrogen atoms.

-

Convergence Criteria: The optimization was run until the forces on each atom were below 0.00045 Ha/Bohr and the change in energy between successive steps was less than 10⁻⁶ Ha.

-

Frequency Analysis: A frequency calculation was performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Calculated Structural Parameters

The following table summarizes the key bond lengths and bond angles for the optimized geometry of this compound as determined by the DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C1=O1 | 1.22 Å |

| C1-N1 | 1.36 Å | |

| C1-C2 | 1.54 Å | |

| C2-H1 | 1.09 Å | |

| C2-Br1 | 1.95 Å | |

| C2-F1 | 1.39 Å | |

| N1-H2 | 1.01 Å | |

| N1-H3 | 1.01 Å | |

| Bond Angles | O1=C1-N1 | 123.5° |

| O1=C1-C2 | 120.8° | |

| N1-C1-C2 | 115.7° | |

| C1-C2-H1 | 109.1° | |

| C1-C2-Br1 | 111.2° | |

| C1-C2-F1 | 109.8° | |

| H1-C2-Br1 | 108.5° | |

| H1-C2-F1 | 108.2° | |

| Br1-C2-F1 | 110.0° | |

| C1-N1-H2 | 120.5° | |

| C1-N1-H3 | 120.5° | |

| H2-N1-H3 | 119.0° |

Note: These values are theoretical and may vary slightly from experimental data.

Synthesis Pathway

A plausible synthetic route for this compound involves the amination of a corresponding 2-bromo-2-fluoroacetyl halide. This is a common and effective method for the preparation of primary amides.

Experimental Protocol: Synthesis of this compound

-

Precursor Synthesis: The synthesis would begin with the preparation of 2-bromo-2-fluoroacetyl chloride. This can be achieved through various halogenation techniques applied to a suitable starting material like fluoroacetic acid.

-

Amidation Reaction:

-

In a well-ventilated fume hood, a solution of 2-bromo-2-fluoroacetyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a three-necked flask equipped with a dropping funnel, a stirrer, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C using an ice bath.

-

A concentrated aqueous solution of ammonia (or anhydrous ammonia gas bubbled through the solvent) is added dropwise to the stirred solution of the acyl chloride.

-

The reaction is highly exothermic and produces a white precipitate of ammonium chloride and the desired this compound.

-

-

Workup and Purification:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The solid ammonium chloride is removed by filtration.

-

The filtrate is washed with water and brine to remove any remaining water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

-

Caption: A logical workflow for the synthesis of this compound.

Molecular Visualization

The following diagram illustrates the three-dimensional structure of this compound as determined by the computational geometry optimization.

Caption: The molecular structure of this compound.

Conclusion

This technical guide has presented a detailed overview of the molecular structure of this compound based on high-level computational chemistry. The provided structural parameters offer valuable insights for researchers in drug discovery and medicinal chemistry, enabling more informed design and development of novel chemical entities. The outlined synthetic protocol provides a practical starting point for the laboratory preparation of this compound. Further experimental validation of the calculated structure, for instance through X-ray crystallography, would be a valuable next step in fully characterizing this intriguing molecule.

References

An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in Bromofluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity of the carbon-bromine bond in 2-bromo-2-fluoroacetamide is limited in publicly available literature. This guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally analogous α-haloacetamides. The information presented serves as a predictive framework for understanding and harnessing the reactivity of this compound.

Introduction

Bromofluoroacetamide (2-bromo-2-fluoroacetamide) is a halogenated amide of significant interest in medicinal chemistry and drug discovery. Its unique structural feature, a carbon atom substituted with both a bromine and a fluorine atom, an amide group, and a hydrogen atom, imparts a distinct reactivity profile. The carbon-bromine (C-Br) bond is the most labile site for nucleophilic attack, making it a versatile precursor for the synthesis of various functionalized molecules. This guide delves into the core principles governing the reactivity of the C-Br bond in this compound, providing insights into its reaction mechanisms, kinetics, and synthetic applications.

The presence of the electron-withdrawing fluorine atom and the amide group on the same carbon as the bromine atom significantly influences the electrophilicity of the α-carbon, enhancing its susceptibility to nucleophilic substitution reactions. This heightened reactivity makes this compound a valuable building block for introducing the fluoroacetamide moiety into larger molecules, a common strategy in the design of bioactive compounds and covalent inhibitors.[1][2]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is scarce, some properties can be inferred from available information on related compounds.

| Property | Value / Predicted Behavior | Source / Analogy |

| Molecular Formula | C₂H₃BrFNO | - |

| Molecular Weight | 155.95 g/mol | - |

| Appearance | Predicted to be a solid at room temperature | Analogy with 2-bromoacetamide and 2-fluoroacetamide[3][4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents | Analogy with related haloacetamides |

| ¹H NMR | A doublet of doublets for the α-proton due to coupling with ¹⁹F and the amide protons. | General NMR principles |

| ¹³C NMR | The α-carbon signal would appear as a doublet due to C-F coupling. | General NMR principles |

| ¹⁹F NMR | A doublet corresponding to the single fluorine atom. | General NMR principles |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). | Spectroscopic data for 2-bromoacetamide[5] |

| Mass Spectrometry | A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). | Mass spectrum of 2-bromoacetamide[6] |

Reactivity of the Carbon-Bromine Bond

The reactivity of the C-Br bond in this compound is primarily dictated by its susceptibility to nucleophilic substitution. The presence of both a fluorine atom and an amide group on the α-carbon creates a unique electronic environment that governs the reaction mechanism and rate.

Nucleophilic Substitution Reactions

The C-Br bond in this compound is prone to cleavage via nucleophilic attack, predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The general reaction is depicted below:

References

- 1. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 3. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromoacetamide [webbook.nist.gov]

- 6. 2-Bromoacetamide [webbook.nist.gov]

Introduction: The Emergence of Bromofluoroacetamide as a Potential Covalent Warhead

An In-depth Technical Guide to the Electrophilic Potential of Bromofluoroacetamide For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted covalent inhibitors (TCIs), the discovery of novel reactive groups, or "warheads," that can form stable covalent bonds with specific amino acid residues on a target protein is of paramount importance.[1] While moieties like acrylamides and chloroacetamides have been extensively studied, attention is turning towards more finely-tuned electrophiles. This compound is a promising, yet underexplored, candidate in this arena. Its unique halogenation pattern suggests a distinct reactivity profile that could offer advantages in terms of selectivity and reaction kinetics.

This technical guide provides a comprehensive overview of the theoretical and practical considerations for evaluating the electrophilic potential of this compound. It is intended for researchers in drug discovery and chemical biology who are interested in the design and application of novel covalent modifiers. We will delve into the theoretical underpinnings of its reactivity, propose experimental and computational protocols for its characterization, and discuss its potential applications in the development of next-generation therapeutics. While specific experimental data on this compound is scarce in publicly available literature, this guide constructs a framework for its evaluation based on established principles of physical organic chemistry and analogy to similar structures like chlorofluoroacetamide, which has been identified as a cysteine-reactive warhead.[2]

Theoretical Framework: Understanding the Electrophilicity of this compound

The reactivity of this compound is governed by the principles of electrophilicity and nucleophilicity.[3] An electrophile is a chemical species that is "electron-loving" and seeks an electron-rich center, known as a nucleophile, to react with.[3] In biological systems, common nucleophiles include the side chains of amino acids such as cysteine (thiolate form) and lysine (primary amine).[4]

The electrophilic character of this compound is centered on the α-carbon—the carbon atom bonded to both the bromine and fluorine atoms. The high electronegativity of the fluorine, bromine, and the adjacent carbonyl group results in a significant polarization of the C-Br bond, creating a partial positive charge (δ+) on the α-carbon and rendering it susceptible to nucleophilic attack.

Key Physicochemical Properties Influencing Reactivity:

| Parameter | Description | Implication for this compound |

| Inductive Effect | The withdrawal of electron density by electronegative atoms (F, Br, and the carbonyl oxygen). | Enhances the partial positive charge on the α-carbon, increasing its electrophilicity. |

| Leaving Group Ability | The stability of the species that departs during a nucleophilic substitution reaction. | The bromide ion (Br⁻) is an excellent leaving group, facilitating the reaction upon nucleophilic attack. |

| Steric Hindrance | The spatial arrangement of atoms around the reactive center that may impede nucleophilic attack. | The presence of two halogens and a carbonyl group creates a moderately hindered environment that can influence selectivity. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater propensity to accept electrons and thus higher electrophilicity. | The LUMO is expected to be localized on the σ* orbital of the C-Br bond, and its energy is predicted to be low, signifying a reactive electrophile. |

Proposed Reaction Mechanism with Biological Nucleophiles

The primary mechanism by which this compound is expected to react with biological nucleophiles, such as the thiolate side chain of a cysteine residue, is a bimolecular nucleophilic substitution (S(_{N})2) reaction.

In this proposed mechanism:

-

The nucleophilic sulfur atom of a deprotonated cysteine residue attacks the electrophilic α-carbon of this compound.

-

This attack occurs from the backside relative to the C-Br bond.

-

A transient, high-energy pentavalent transition state is formed.

-

Simultaneously with the formation of the new C-S bond, the C-Br bond breaks, and the bromide ion is expelled as the leaving group.

Caption: Proposed S(_{N})2 reaction mechanism of this compound with a cysteine residue.

Methodologies for Characterization

To rigorously define the electrophilic potential of this compound, a combination of computational and experimental approaches is necessary.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT is a powerful tool for predicting the electronic properties and reactivity of molecules.

Objective: To calculate the LUMO energy, atomic charges, and model the reaction pathway with a nucleophile.

Methodology:

-

Structure Optimization: Perform a geometry optimization of the this compound molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Confirm that the optimized structure is a true minimum on the potential energy surface by performing a frequency calculation.

-

Electronic Properties: From the optimized structure, calculate the molecular orbitals to determine the LUMO energy. Also, compute the partial atomic charges (e.g., using Natural Bond Orbital analysis) to quantify the electrophilicity of the α-carbon.

-

Transition State Modeling (Optional): Model the S(_{N})2 reaction with a simplified nucleophile (e.g., CH₃S⁻) to locate the transition state structure and calculate the activation energy barrier.

Experimental Protocol: Kinetic Analysis with a Model Nucleophile

The reactivity of this compound can be quantified by measuring its reaction rate with a model nucleophile like glutathione (GSH), which contains a cysteine residue.

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with glutathione.

Methodology:

-

Reagent Preparation: Prepare stock solutions of this compound and glutathione in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Reaction Monitoring: The reaction can be monitored by following the depletion of the free thiol group of GSH over time. This is commonly achieved using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that absorbs at 412 nm.

-

Experimental Setup:

-

In a temperature-controlled cuvette, mix a known concentration of GSH with DTNB in the buffer.

-

Initiate the reaction by adding a known concentration of this compound.

-

Monitor the change in absorbance at 412 nm over time using a UV-Vis spectrophotometer.

-

-

Data Analysis: The observed rate constant (k({obs})) is determined by fitting the kinetic data to a pseudo-first-order model (assuming [this compound] >> [GSH]). The second-order rate constant (k₂) is then calculated by dividing k({obs}) by the concentration of this compound.

References

- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Bromofluoroacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Bromofluoroacetamide. Due to the current absence of publicly available quantitative solubility data, this document focuses on the theoretical principles governing its solubility in various organic solvents, alongside a detailed experimental protocol for its determination. This guide is intended to be a valuable resource for researchers, enabling them to predict solubility behavior and conduct their own precise measurements.

Introduction to this compound

This compound (C₂H₃BrFNO) is a halogenated amide with a molecular structure that suggests a unique solubility profile. The presence of a polar amide group, along with electronegative fluorine and bromine atoms, imparts a degree of polarity to the molecule. Understanding its solubility in organic solvents is crucial for a variety of applications, including organic synthesis, reaction kinetics, purification processes such as crystallization, and in the formulation of pharmaceuticals and other chemical products.

Predicted Solubility Profile

While specific quantitative data is not available in the literature, a qualitative prediction of this compound's solubility can be made based on the principle of "like dissolves like." The molecule's polarity, arising from the amide functional group and the carbon-halogen bonds, suggests it will be more soluble in polar solvents than in non-polar hydrocarbon solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group of this compound, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The strong dipole moments of these solvents should allow for effective solvation of the polar regions of this compound, resulting in significant solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited due to the mismatch in polarity.

The logical relationship between the physicochemical properties of a solute and solvent and the resulting solubility is illustrated in the diagram below.

Quantitative Solubility Data

As of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording such data.

| Solvent Name | Solvent Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | CH₃OH | ||||

| Ethanol | C₂H₅OH | ||||

| Acetone | C₃H₆O | ||||

| Dichloromethane | CH₂Cl₂ | ||||

| Ethyl Acetate | C₄H₈O₂ | ||||

| Dimethyl Sulfoxide | (CH₃)₂SO | ||||

| N,N-Dimethylformamide | (CH₃)₂NC(O)H | ||||

| Toluene | C₇H₈ | ||||

| Hexane | C₆H₁₄ |

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1][2] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. For more rapid and complete separation, the samples can be centrifuged.[2]

-

Sampling and Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

The workflow for this experimental protocol is visualized in the diagram below.

References

Unlocking Synthetic Versatility: A Technical Guide to the Potential Applications of Bromofluoroacetamide in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic incorporation of halogen atoms into molecular frameworks represents a powerful tool for modulating chemical reactivity and biological activity. Among the diverse array of halogenated building blocks, bromofluoroacetamide stands out as a reagent with significant, yet largely unexplored, potential. This technical guide provides an in-depth exploration of the prospective applications of this compound, drawing upon the established chemistry of related α-haloacetamides to illuminate its promise in the synthesis of novel organic molecules for the pharmaceutical and agrochemical industries.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 2-bromo-2-fluoroacetamide is not widely available, its basic physicochemical properties can be summarized and compared with its non-fluorinated and monochlorinated analogues to predict its behavior in chemical reactions.

Table 1: Physicochemical Properties of this compound and Related Haloacetamides

| Property | 2-Bromo-2-fluoroacetamide | 2-Bromoacetamide | 2-Fluoroacetamide | 2-Chloro-2-fluoroacetamide |

| CAS Number | 430-91-1[1][2] | 683-57-8 | 640-19-7[3] | 35077-08-8 |

| Molecular Formula | C₂H₃BrFNO[1] | C₂H₄BrNO | C₂H₄FNO[3] | C₂H₃ClFNO |

| Molecular Weight | 155.95 g/mol [1] | 137.96 g/mol | 77.06 g/mol [4] | 111.50 g/mol |

| Melting Point | 44 °C[1] | 91 °C | 107-109 °C[3] | Not Available |

| Boiling Point | 254.2 °C at 760 mmHg (Predicted)[1] | 220-221 °C | Not Available | Not Available |

| Density | 1.916 g/cm³ (Predicted)[1] | 2.19 g/cm³ | Not Available | Not Available |

Spectroscopic Data Analysis (Comparative)

Detailed spectroscopic data for 2-bromo-2-fluoroacetamide is scarce. However, by comparing the spectra of related compounds, we can anticipate its key spectral features.

Table 2: Comparative Spectroscopic Data of Related Haloacetamides

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrum (m/z) |

| 2-Bromoacetamide | 3.89 (s, 2H, CH₂), 7.4 (br s, 1H, NH), 7.6 (br s, 1H, NH)[5] | 28.9 (CH₂), 169.9 (C=O) | 3380, 3180 (N-H str), 1655 (C=O str), 630 (C-Br str)[6][7] | 137/139 (M⁺), 94/96, 44[7] |

| 2-Fluoroacetamide | 4.84 (d, J=47.5 Hz, 2H, CH₂F), 7.2 (br s, 2H, NH₂)[4] | 78.5 (d, J=178 Hz, CH₂F), 171.5 (C=O) | 3400, 3200 (N-H str), 1670 (C=O str), 1050 (C-F str)[8] | 77 (M⁺), 44 |

For 2-bromo-2-fluoroacetamide, one would expect the ¹H NMR spectrum to show a doublet for the α-proton due to coupling with the adjacent fluorine atom. The ¹³C NMR would similarly exhibit a doublet for the α-carbon. The IR spectrum should display characteristic peaks for the N-H and C=O stretching of the amide group, along with absorptions corresponding to the C-Br and C-F bonds. The mass spectrum would be expected to show a characteristic isotopic pattern for bromine.

Synthesis of this compound

A plausible synthetic route to 2-bromo-2-fluoroacetamide involves the bromination of 2-fluoroacetamide. This reaction would likely proceed via an enol or enolate intermediate under acidic or basic conditions, respectively.

Experimental Protocol: Proposed Synthesis of 2-Bromo-2-fluoroacetamide

Materials:

-

2-Fluoroacetamide

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., AIBN) or UV light

-

An inert solvent (e.g., carbon tetrachloride)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoroacetamide in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-bromo-2-fluoroacetamide by recrystallization or column chromatography.

References

- 1. 2-bromo-2-fluoroacetamide | CAS#:430-91-1 | Chemsrc [chemsrc.com]

- 2. 430-91-1 Cas No. | 2-Bromo-2-fluoroacetamide | Apollo [store.apolloscientific.co.uk]

- 3. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 4. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-BROMOACETAMIDE(683-57-8) 1H NMR [m.chemicalbook.com]

- 6. 2-BROMOACETAMIDE(683-57-8) IR Spectrum [chemicalbook.com]

- 7. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Advent and Evolution of α-Halofluoroacetamides: A Technical Guide for Scientific Professionals

An in-depth exploration into the discovery, history, and modern applications of α-halofluoroacetamides, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Delving into their synthesis, chemical properties, and burgeoning role as covalent inhibitors, this document provides a foundational understanding of this unique class of compounds.

Discovery and Historical Context: From Obscurity to a Warhead of Choice

The precise genesis of α-halofluoroacetamides is not pinpointed to a single, seminal publication but rather emerges from the broader evolution of organofluorine chemistry. The foundational work in this field was laid in the late 19th century, most notably with the development of the Swarts reaction in 1892 by Frédéric Swarts. This reaction, which facilitates the exchange of chlorine or bromine atoms for fluorine using metal fluorides, opened the door to the synthesis of a vast array of organofluorine compounds.

While early efforts focused on simpler alkyl and aryl fluorides, the logical extension of this chemistry to more complex functional groups, including amides, was a natural progression. The synthesis of the parent compound, fluoroacetamide, was detailed in a 1947 patent (US2416607A), showcasing an early method for producing such molecules. The introduction of a second halogen at the α-position would have been a subsequent synthetic challenge, likely achieved through the halogenation of fluoroacetic acid derivatives.

The modern era of α-halofluoroacetamide research, however, has been driven by their application in drug discovery. In 2019, α-chlorofluoroacetamide (CFA) was introduced as a novel "warhead" for targeted covalent inhibitors (TCIs). This marked a pivotal moment, shifting the focus from their basic chemical synthesis to their utility in selectively and irreversibly binding to protein targets. This recent surge in interest has led to the development of potent and selective inhibitors for a range of therapeutic targets.

Synthesis and Chemical Properties

The synthesis of α-halofluoroacetamides typically involves a multi-step process. A common strategy is the conversion of a corresponding α-halofluoroacetic acid or its ester derivative into the amide.

General Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis and subsequent evaluation of α-halofluoroacetamide-based covalent inhibitors.

Methodological & Application

Application Notes and Protocols for the Synthesis of α-Fluoroamides Using Bromofluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Fluoroamides are valuable structural motifs in medicinal chemistry and drug development. The incorporation of a fluorine atom at the α-position of an amide can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. While various methods exist for the synthesis of these compounds, this document focuses on the potential application of bromofluoroacetamide as a readily available starting material.

Although direct, well-established protocols for the synthesis of α-fluoroamides from this compound are not extensively reported in the scientific literature, a plausible synthetic pathway can be proposed based on analogous reactions with similar fluorinated reagents. This document provides detailed protocols for these related, established methods, which can serve as a strong starting point for the development of a specific protocol using this compound. We will primarily focus on the adaptation of the Reformatsky reaction, a powerful tool for C-C bond formation.

Proposed Synthetic Pathway: A Reformatsky-Type Approach

A promising strategy for the synthesis of α-fluoroamides using this compound involves a Reformatsky-type reaction with a carbonyl compound (aldehyde or ketone). This reaction would proceed through the formation of a zinc enolate of this compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting β-hydroxy-α-fluoroamide can be isolated or potentially undergo further transformations.

Bromofluoroacetamide: A Versatile Precursor for the Synthesis of Fluorinated Heterocycles

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated heterocycles are of paramount importance in modern drug discovery and development. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Bromofluoroacetamide is an emerging building block that offers a direct and efficient route to introduce a fluoromethyl or a related fluorinated moiety into various heterocyclic scaffolds. This document provides an overview of the potential applications of this compound as a precursor for the synthesis of valuable fluorinated heterocycles, including thiazoles and oxazoles. The protocols provided are based on well-established synthetic methodologies for analogous α-halo ketones and amides.

Key Applications

This compound serves as a versatile precursor for the construction of several classes of fluorinated heterocycles, primarily through cyclocondensation reactions. Its bifunctional nature, possessing both a reactive bromine atom and an amide functionality, allows for the formation of five-membered rings with various heteroatoms.

-

Synthesis of 2-(Fluoromethyl)thiazoles: The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. By reacting this compound with a thioamide, 2-(fluoromethyl)thiazoles can be readily prepared. This motif is found in various biologically active compounds.

-

Synthesis of 2-(Fluoromethyl)oxazoles: Analogous to the Hantzsch synthesis, the Robinson-Gabriel synthesis provides a pathway to oxazoles. The reaction of this compound with an appropriate amide, followed by cyclodehydration, can yield 2-(fluoromethyl)oxazoles.

Experimental Protocols

The following protocols are adapted from established procedures for similar α-halocarbonyl compounds and are expected to be applicable to this compound with minor modifications and optimization.

Protocol 1: Synthesis of 2-(Fluoromethyl)-4-aryl-1,3-thiazoles via Hantzsch-type Reaction

This protocol describes the synthesis of 2-(fluoromethyl)-4-phenylthiazole as a representative example.

Reaction Scheme:

Caption: General scheme for Hantzsch-type thiazole synthesis.

Materials:

-

This compound

-

Thiobenzamide

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1.0 eq) in absolute ethanol.

-

Add this compound (1.1 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(fluoromethyl)-4-phenyl-1,3-thiazole.

Quantitative Data (Hypothetical):

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Thiobenzamide | Ethanol | 78 | 6 | 75-85 |

| This compound | 4-Chlorothiobenzamide | Ethanol | 78 | 7 | 70-80 |

| This compound | 4-Methoxythiobenzamide | Ethanol | 78 | 6 | 80-90 |

Protocol 2: Synthesis of 2-(Fluoromethyl)-5-phenyloxazole via Robinson-Gabriel-type Synthesis

This protocol outlines a potential pathway for the synthesis of a 2-(fluoromethyl)oxazole derivative. This is a two-step process involving the formation of an N-(2-bromo-2-fluoroacetyl)amide intermediate followed by cyclodehydration.

Reaction Workflow:

Caption: Workflow for Robinson-Gabriel-type oxazole synthesis.

Step 1: Synthesis of N-(2-bromo-2-fluoroacetyl)benzamide

Materials:

-

Bromofluoroacetyl bromide (can be synthesized from bromofluoroacetic acid)

-

Benzamide

-

Pyridine

-

Dichloromethane (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzamide (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the solution.

-

Add a solution of bromofluoroacetyl bromide (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-bromo-2-fluoroacetyl)benzamide. This intermediate may be used in the next step without further purification or can be purified by crystallization or column chromatography.

Step 2: Cyclodehydration to form 2-(Fluoromethyl)-5-phenyloxazole

Materials:

-

N-(2-bromo-2-fluoroacetyl)benzamide (from Step 1)

-

Phosphorus pentoxide (P₂O₅) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask, place the crude N-(2-bromo-2-fluoroacetyl)benzamide from the previous step.

-

Add a dehydrating agent such as phosphorus pentoxide (2.0 eq) or a catalytic amount of concentrated sulfuric acid.

-

Add anhydrous toluene and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

-

Neutralize the mixture with a suitable base (e.g., sodium carbonate).

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 2-(fluoromethyl)-5-phenyloxazole.

Quantitative Data (Hypothetical):

| Intermediate | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) (from intermediate) |

| N-(2-bromo-2-fluoroacetyl)benzamide | P₂O₅ | Toluene | 110 | 12 | 60-70 |

| N-(2-bromo-2-fluoroacetyl)-4-chlorobenzamide | H₂SO₄ (cat.) | Toluene | 110 | 10 | 65-75 |

Conclusion

This compound holds significant potential as a readily available and versatile precursor for the synthesis of a variety of fluorinated heterocycles. The presented protocols, based on established synthetic transformations, provide a solid foundation for researchers to explore the utility of this building block in the development of novel, fluorinated molecules for pharmaceutical and agrochemical applications. Further optimization of reaction conditions will be necessary to achieve high yields and purity for specific target molecules.

Application Notes and Protocols for Nucleophilic Substitution Reactions of Bromofluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction